2-Tert-butyl-6-fluorophenol
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Overview
Description
2-Tert-butyl-6-fluorophenol is an organic compound with the molecular formula C10H13FO . It is a colorless oil that dissolves in basic water .
Synthesis Analysis
The synthesis of this compound can be achieved by acid-catalyzed alkylation of phenol with isobutene . More details about its synthesis can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular weight of this compound is 168.21 . The structure of this compound has been analyzed in several studies . For more detailed information, you may refer to the relevant papers .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature. More research is needed to fully understand its reactivity .Physical and Chemical Properties Analysis
This compound is a yellow liquid . It has a molecular weight of 168.21 . It should be stored at 0-8°C .Scientific Research Applications
Synthesis Techniques :
- 2-Tert-butyl-6-fluorophenol can be synthesized from 4-tert-butylphenols using fluoride sources under oxidative conditions. This process involves a two-step procedure including oxidative fluorination and acid-catalyzed aromatization (Bienvenu et al., 2002).
- Another synthesis method involves the use of tert-butylfluorophenol derivatives treated with an aluminum chloride catalyst in toluene to afford fluorophenol derivatives (Takemoto & Yamasaki, 1994).
Environmental Occurrence and Toxicity :
- Studies on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol and 2,4-di-tert-butyl-phenol, have shown their widespread presence in various environmental matrices. These compounds have been detected in indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest some SPAs may cause hepatic toxicity and have endocrine disrupting effects (Liu & Mabury, 2020).
Electrochemical Applications :
- 2,6-Di-tert-butyl-4-methylphenol, a compound similar to this compound, is used as an antioxidant in transformer oil. Its electrochemical properties were investigated, and a new determination method based on differential pulse voltammetry was established for this purpose (Zhou et al., 2012).
- The electrochemical reactivity of bulky phenols, including this compound, was evaluated for their interactions with superoxide anion radical. This research is significant for understanding the reactivity patterns in antioxidants with similar structures (Zabik et al., 2019).
Polymer Stabilization :
- Structural factors of related phenols, including derivatives of this compound, influence oxidative discoloration and thermal stability in polymers. Certain phenolic compounds have been shown to be effective thermal stabilizers, protecting polymers against degradation under oxygen-deficient atmospheres (Yachigo et al., 1993).
Safety and Hazards
Properties
IUPAC Name |
2-tert-butyl-6-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSHBPODBUFXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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